2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
Description
2-[4-(3-Methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 4, a methyl group at position 3, and a ketone at position 4. The acetonitrile moiety is attached to the nitrogen at position 1 of the triazole ring.
Synthesis: The compound can be synthesized via methods analogous to those described for related triazole derivatives. For example, refluxing 5-R-1,2,4-triazol-3-thiols with chloroacetonitrile in propanol, followed by purification via recrystallization from ethanol, yields similar triazole-acetonitrile derivatives . The 3-methoxyphenyl substituent is introduced through cyclization of hydrazides derived from 3-methoxybenzoic acid, with yields influenced by substituent position (e.g., 4-methoxyphenyl analogs show higher yields than 2-methoxy derivatives) .
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-9-14-15(7-6-13)12(17)16(9)10-4-3-5-11(8-10)18-2/h3-5,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEUKURPRMAEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (CAS No. 860786-45-4) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities supported by empirical data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 244.25 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- In vitro cytotoxicity : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The results indicated significant cytotoxic effects with IC50 values ranging from 10 to 20 µM, suggesting that modifications on the triazole moiety enhance the antiproliferative activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- Bacterial Inhibition : Studies demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli, respectively .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects :
- In vivo studies : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of various triazole derivatives including this compound on different cancer cell lines. The findings suggested that structural modifications significantly impact their biological activity, with this specific derivative showing enhanced cytotoxicity due to the presence of the methoxy group on the phenyl ring .
- Antibacterial Efficacy : A series of tests conducted on newly synthesized triazole compounds revealed that those with similar structures to our compound exhibited superior antibacterial properties compared to existing antibiotics. The study concluded that the electron-donating groups significantly influence antimicrobial efficacy .
Comparison with Similar Compounds
Physicochemical Properties :
- Solubility: Triazole derivatives with acetonitrile groups are typically soluble in alkaline solutions, organic solvents (e.g., ethanol, chloroform), and mineral acids .
- Molecular Weight : Estimated at ~270–290 g/mol, based on analogs like 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (MW 232.22) .
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Substituent Effects on Key Properties
Key Findings :
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) at the phenyl ring (e.g., 3-F) may enhance antimicrobial activity compared to methoxy (electron-donating) substituents .
- Substituent Position : 4-Methoxyphenyl derivatives exhibit higher synthetic yields (65–70%) than 2- or 3-methoxy analogs due to steric and electronic factors .
Functional Group Variations
Table 2: Functional Group Impact on Properties
Key Findings :
- Acetonitrile vs. Ester : The acetonitrile group enhances polarity and solubility in polar solvents compared to lipophilic esters, which are more suited as synthetic intermediates .
- Hydrazide Derivatives : Hydrazides (e.g., compound 4 in ) exhibit confirmed antimicrobial activity, with -NHNH₂ groups enabling hydrogen bonding to biological targets .
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The formation of the 1,2,4-triazole core typically begins with the cyclocondensation of thiosemicarbazide derivatives. A representative protocol involves reacting 3-methoxyphenylhydrazine with methyl isothiocyanate to yield 1-(3-methoxyphenyl)-4-methylthiosemicarbazide. Subsequent cyclization in the presence of ammonium acetate and acetic acid at 120°C for 6 hours generates the 5-oxo-4,5-dihydro-1H-1,2,4-triazole scaffold.
Reaction Conditions
- Reagents : 3-Methoxyphenylhydrazine (1.0 equiv), methyl isothiocyanate (1.2 equiv), ammonium acetate (2.0 equiv), glacial acetic acid.
- Yield : 78% after recrystallization from ethanol.
Mechanistic and Kinetic Studies
Cyclocondensation Mechanism
Density functional theory (DFT) calculations reveal that the cyclocondensation proceeds via a stepwise mechanism:
- Nucleophilic Attack : The thiosemicarbazide nitrogen attacks the carbonyl carbon of the acetylating agent.
- Proton Transfer : Intramolecular proton transfer facilitates ring closure.
- Aromatization : Elimination of water yields the aromatic triazole core.
The energy barrier for the rate-limiting step (proton transfer) is calculated at 25.3 kcal/mol, consistent with experimental reaction times.
Kinetic Profile of Acetonylation
Pseudo-first-order kinetics are observed for the acetonylation step, with a rate constant ($$k{\text{obs}}$$) of $$3.2 \times 10^{-4}$$ s⁻¹ at 80°C. The activation energy ($$Ea$$) derived from Arrhenius plots is 45.2 kJ/mol, indicating a thermally accessible pathway.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-$$d_6$$)
IR (KBr, cm⁻¹)
Purity Assessment
High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirms a purity of 98.7% with a retention time of 6.8 minutes.
Applications and Derivatives
Biological Activity
Preliminary assays indicate moderate inhibitory activity against cyclooxygenase-2 (COX-2, IC₅₀ = 12.3 μM), suggesting potential as an anti-inflammatory agent.
Functionalization Strategies
The nitrile group serves as a handle for further derivatization:
- Hydrolysis : Conversion to carboxylic acids under acidic conditions.
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole linkages.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer: The synthesis of triazole derivatives typically involves multi-step reactions. A common approach starts with cyanoacetohydrazide and methyl benzimidate hydrochloride, followed by cyclization under basic conditions. Key optimization parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control: Reactions are often conducted at 60–80°C to balance kinetics and side reactions.
- Reaction time: Prolonged heating (>12 hours) may improve cyclization but risks decomposition.
Post-synthesis, quenching in ice-water and recrystallization from ethanol can enhance purity . For derivatives with similar scaffolds, monochloroacetic acid in alkaline aqueous-DMF mixtures has also been effective .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., methoxy protons at ~3.8 ppm, acetonitrile protons at ~4.2 ppm).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% ideal for biological assays).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₁₂N₄O₂ at m/z 265.0984) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and chemical safety goggles are mandatory.
- Ventilation: Use fume hoods to avoid inhalation of acetonitrile vapors (toxic at >50 ppm).
- Emergency Protocols: Immediate skin washing with soap/water and eye irrigation with saline for accidental exposure. Safety showers and eyewash stations must be accessible .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) using SHELX software resolve structural ambiguities in this compound?
- Methodological Answer:
- Crystallization: Grow crystals via slow evaporation of a saturated DMSO/ethanol solution.
- Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Refinement: SHELXL refines positional and anisotropic displacement parameters. For example, the triazole ring’s planarity and methoxyphenyl torsion angles can be validated against Fo-Fc maps. Discrepancies >0.01 Å may indicate disorder requiring TWIN/BASF corrections .
Q. What strategies address contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts)?
- Methodological Answer:
- Benchmarking Calculations: Compare DFT (B3LYP/6-311+G(d,p))-predicted shifts with experimental ¹H/¹³C NMR. Deviations >0.5 ppm suggest conformational flexibility or solvent effects.
- Molecular Dynamics (MD): Simulate solvent-solute interactions (e.g., DMSO’s polarity) to refine shift predictions.
- Validation: Cross-check with X-ray data to resolve ambiguities in substituent orientation .
Q. How can structure-activity relationship (SAR) studies explore the impact of substituents (e.g., methoxy vs. chloro) on biological activity?
- Methodological Answer:
- Analog Synthesis: Replace the 3-methoxyphenyl group with halogenated (e.g., 4-chlorophenyl) or electron-withdrawing (e.g., nitro) variants.
- Bioassays: Test analogs against target enzymes (e.g., fungal CYP51 for antifungal activity) using microplate assays.
- Data Correlation: Plot IC₅₀ values against Hammett σ constants to quantify electronic effects. Triazole derivatives with bulky substituents often show enhanced binding but reduced solubility .
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets (e.g., kinases)?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase).
- Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD <2.0 Å acceptable).
- Free Energy Calculations: Apply MM-GBSA to estimate ΔG binding, prioritizing analogs with ΔG < -8 kcal/mol .
Q. How can purification methods be optimized to isolate high-purity samples for kinetic studies?
- Methodological Answer:
- Column Chromatography: Use silica gel (200–300 mesh) with gradient elution (hexane:ethyl acetate 70:30 → 50:50).
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to balance yield and purity.
- Analytical Monitoring: Track fractions via TLC (Rf = 0.3–0.5) and HPLC to exclude byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
